2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one
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Overview
Description
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is a chemical compound with the molecular formula C11H12N4O4 . It is a derivative of 2,4-dinitrophenylhydrazine and is commonly used in organic chemistry for the identification and characterization of carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitrophenylhydrazone 3-methyl-3-buten-2-one typically involves the reaction of 3-methyl-3-buten-2-one with 2,4-dinitrophenylhydrazine. The reaction is a nucleophilic addition-elimination reaction where the hydrazine group adds to the carbonyl group of the ketone, followed by the elimination of water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same nucleophilic addition-elimination reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one primarily undergoes nucleophilic addition-elimination reactions. It can also participate in other reactions typical for hydrazones, such as oxidation and reduction .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can lead to amines.
Scientific Research Applications
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is used in various scientific research applications:
Biology: It can be used in biochemical assays to detect the presence of carbonyl-containing biomolecules.
Mechanism of Action
The mechanism of action of 2,4-dinitrophenylhydrazone 3-methyl-3-buten-2-one involves nucleophilic addition of the hydrazine group to the carbonyl group of the target molecule, followed by the elimination of water to form a stable hydrazone . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which increase the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone
- 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
Uniqueness
2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is unique due to its specific structure, which includes a conjugated diene system. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other similar compounds .
Properties
CAS No. |
5077-59-8 |
---|---|
Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-(3-methylbut-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,13H,1H2,2-3H3 |
InChI Key |
YWMNYZMUZVYIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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